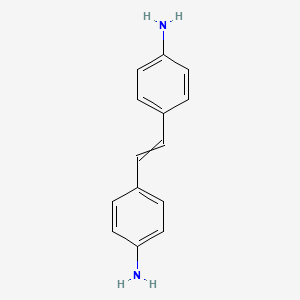

4,4'-Diaminostilbene

Cat. No. B8786088

M. Wt: 210.27 g/mol

InChI Key: KOGDFDWINXIWHI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05262509

Procedure details

A portion (20.27 grams, 0.075 mole) of 4,4'-dinitrostilbene from A above, concentrated hydrochloric acid (150 milliliters) and ethanol (300 milliliters) are added to a beaker and heated to provide a 60° C. stirred solution. Over the next eight hour period, 325 mesh powdered iron is added to the reaction mixture in aliquots until a total of 33-51 grams (0.60 mole) has been added. After completion of the iron addition, the mixture is heated for 16 hours at 60° C. then diluted with ethanol (250 milliliters) and deionized water (250 milliliters). After cooling to 25° C. , the product is filtered. The resultant solution is treated with 50% aqueous sodium hydroxide sufficient to induce precipitation of a pale tan colored product which is recovered by filtration. The recovered filter cake is washed with deionized water (500 milliliters) then dried in a vacuum oven at 100° C. and 2 mm Hg to a constant weight of 11.3 grams. The product is recovered as a pale tan colored solid. Fourier transform infrared spectrophotometric analysis of a potassium chloride pellet of the product confirms the product structure: Disappearance of the absorbances observed for the conjugated nitro group, appearance of --NH2 stretching absorbances at 3436 (3462 shoulder) and 3356 (3376 shoulder) cm-1, a --NH2 bending absorbance at 1616 cm-1 (1603 cm-1 shoulder due to aromatic ring absorbance) , an out-of-plane C--H deformation at 970 cm-1 due to the trans substituted ethylene group and a C--H out-of-plane bending vibration at 832 cm-1 due to the paradisubstituted aromatic rings. Proton nuclear magnetic resonance spectroscopy further confirms the product structure.

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[CH:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=2)=[CH:6][CH:5]=1)([O-])=O.Cl>C(O)C.O.[Fe]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH:10]=[CH:11][C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)=[CH:8][CH:9]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20.27 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a 60° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Over the next eight hour period, 325 mesh

|

|

Duration

|

8 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added to the reaction mixture in aliquots until a total of 33-51 grams (0.60 mole)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

has been added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 25° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the product is filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resultant solution is treated with 50% aqueous sodium hydroxide sufficient

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitation of a pale tan colored product which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is recovered by filtration

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The recovered filter cake

|

WASH

|

Type

|

WASH

|

|

Details

|

is washed with deionized water (500 milliliters)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then dried in a vacuum oven at 100° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product is recovered as a pale tan colored solid

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC1=CC=C(C=C1)C=CC1=CC=C(C=C1)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |